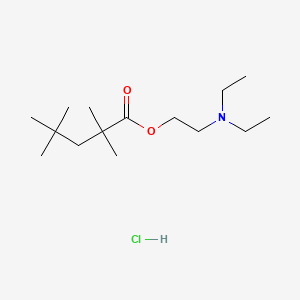

Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride

CAS No.: 33421-70-4

Cat. No.: VC19650054

Molecular Formula: C15H32ClNO2

Molecular Weight: 293.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33421-70-4 |

|---|---|

| Molecular Formula | C15H32ClNO2 |

| Molecular Weight | 293.87 g/mol |

| IUPAC Name | 2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |

| Standard InChI | InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H |

| Standard InChI Key | XUCNEPNSXHQQGC-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Structural Features

The compound comprises:

-

A tetramethylvaleric acid moiety (2,2,4,4-tetramethylpentanoic acid), which confers steric hindrance and lipophilicity.

-

A 2-diethylaminoethyl ester group, introducing basicity and water solubility when protonated.

-

A hydrochloride salt form, enhancing stability and solubility in aqueous media .

Key Structural Data:

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride |

| SMILES | CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |

| InChI Key | XUCNEPNSXHQQGC-UHFFFAOYSA-N |

| PubChem CID | 214538 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two primary steps :

-

Esterification: Reaction of 2,2,4,4-tetramethylvaleric acid with 2-diethylaminoethanol in the presence of a catalyst (e.g., ) to form the ester.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimized Reaction Conditions:

| Parameter | Condition |

|---|---|

| Temperature | 60–80°C |

| Solvent | Toluene or dichloromethane |

| Catalyst | Acidic ion-exchange resin or |

| Yield | ~85–90% (reported for analogous esters) . |

Scalability and Industrial Production

Industrial-scale production employs continuous-flow reactors to manage exothermic reactions and improve safety. Specialty chemical suppliers like Parchem and VulcanChem offer the compound for research applications .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt; moderately soluble in ethanol and acetone .

-

Stability: Stable under ambient conditions but hygroscopic. Decomposes above 200°C .

Spectroscopic Data

-

IR (KBr): Strong absorption at 1740 cm (ester C=O stretch), 2500–3000 cm (ammonium HCl) .

-

H NMR (DO): δ 1.1–1.3 (m, 24H, CH), 3.2–3.5 (m, 6H, NCH), 4.3 (t, 2H, OCH) .

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its ester and amine functionalities enable:

-

Prodrug Design: Enhanced membrane permeability for carboxylic acid-containing drugs .

-

Local Anesthetics: Structural similarity to procaine (diethylaminoethyl ester of 4-aminobenzoic acid) suggests potential numbing properties .

Industrial Uses

-

Surfactants: The amphiphilic structure aids in emulsification and dispersion .

-

Coordination Chemistry: Acts as a ligand for metal catalysts in hydrogenation reactions .

Biological Activity

-

HDAC Inhibition: Valeric acid derivatives exhibit histone deacetylase (HDAC) inhibitory activity, potentially relevant in oncology .

-

Anti-inflammatory Effects: Modulates macrophage activity via GPR41/43 receptors, as observed in ulcerative colitis models .

Future Directions

Research gaps include:

-

Pharmacokinetic Studies: Absorption, metabolism, and excretion profiles.

-

Therapeutic Potential: Exploration in neurodegenerative diseases and metabolic syndromes .

This compound’s versatility in synthesis and functional group architecture positions it as a valuable tool in medicinal chemistry and materials science. Further studies are warranted to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume